4-Ethynyl-3-methyl-1,2-oxazol-5-amine
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Overview
Description
4-Ethynyl-3-methyl-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethynyl group at the 4-position, a methyl group at the 3-position, and an amine group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3-methyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitro-1,2-oxazole with ethynyl magnesium bromide, followed by reduction of the nitro group to an amine. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-3-methyl-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Ethynyl-3-methyl-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-methyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The amine group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitro-1,2-oxazole: A precursor in the synthesis of 4-Ethynyl-3-methyl-1,2-oxazol-5-amine.
4-Ethynyl-1,2-oxazole: Lacks the methyl and amine groups, making it less versatile in certain reactions.
3-Methyl-1,2-oxazol-5-amine:
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group enhances its potential for covalent bonding, while the amine group allows for hydrogen bonding and nucleophilic substitution reactions.
Properties
Molecular Formula |
C6H6N2O |
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Molecular Weight |
122.12 g/mol |
IUPAC Name |
4-ethynyl-3-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H6N2O/c1-3-5-4(2)8-9-6(5)7/h1H,7H2,2H3 |
InChI Key |
ABEQMNRSTCCIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C#C)N |
Origin of Product |
United States |
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